
2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt is a chemical compound that belongs to the class of naphthalenesulfonic acids and their salts. This compound is known for its applications in various industrial processes, including the production of dyes, surfactants, and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfuric acid as a sulfonating agent and isopropyl alcohol as the source of the isopropyl group .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes where naphthalene is treated with sulfuric acid under controlled temperatures to produce naphthalenesulfonic acid. The subsequent introduction of the isopropyl group and neutralization with sodium hydroxide yields the sodium salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives .
Scientific Research Applications
2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with proteins and enzymes, affecting their activity and function. The isopropyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- Naphthalenesulfonic acid, sodium salt
- Naphthalenesulfonic acid, dinonyl-, barium salt
- Naphthalenesulfonic acid, dinonyl-, calcium salt
- Naphthalenedisulfonic acid, dinonyl-
- Naphthalenesulfonic acid, bis(1-methylethyl)-, compd. with cyclohexanamine (1:1)
Uniqueness
2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt is unique due to its specific combination of a sulfonic acid group and an isopropyl group. This combination provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various industrial and research applications .
Properties
CAS No. |
7403-47-6 |
|---|---|
Molecular Formula |
C13H14NaO3S+ |
Molecular Weight |
273.30 g/mol |
IUPAC Name |
sodium;1-propan-2-ylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C13H14O3S.Na/c1-9(2)13-11-6-4-3-5-10(11)7-8-12(13)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1 |
InChI Key |
TZEKFRKNCCHHKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC2=CC=CC=C21)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)

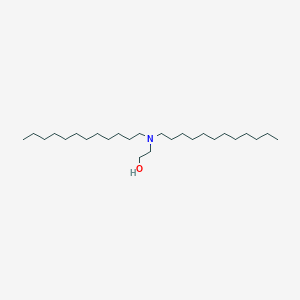
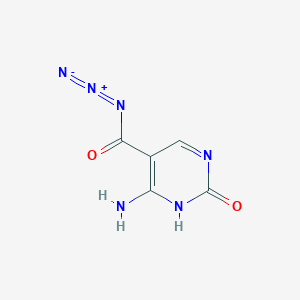

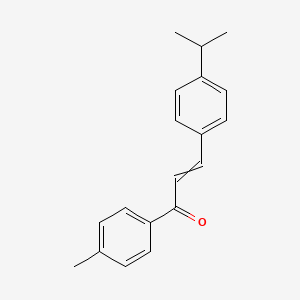
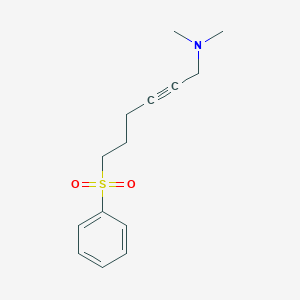
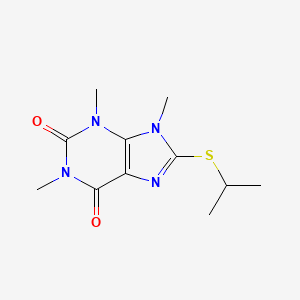
![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)
